molecular formula C13H18N2O3S B2608266 N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide CAS No. 921861-15-6

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

Cat. No.: B2608266
CAS No.: 921861-15-6
M. Wt: 282.36
InChI Key: JDRXIPGOJQOOHP-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a synthetic organic compound designed for research purposes. It features a molecular hybrid structure combining a 2-oxoindoline (indolinone) core with a propane sulfonamide group. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry and is recognized for its diverse biological potential. This core structure is found in compounds with documented activity as kinase inhibitors, particularly targeting receptors like VEGFR-2 and PDGFRβ, which are key players in angiogenesis and cancer research . The incorporation of the sulfonamide functional group is a strategic modification, as this moiety is prevalent in a wide range of therapeutic agents, including antibacterial sulfonamides which act as competitive inhibitors of dihydropteroate synthetase (DHPS) . The specific substitution pattern on the indolinone core, including the N-1 ethyl group and the N-5 sulfonamide, is likely to influence the compound's physicochemical properties, binding affinity, and overall bioactivity profile. Researchers can explore this molecule as a key intermediate or a novel chemical entity in various discovery programs, including but not limited to oncology, antimicrobial development, and enzyme inhibition studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRXIPGOJQOOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Anticancer Activity

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that indole derivatives, including this compound, can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the indole structure can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for developing novel anticancer agents based on this scaffold .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may enhance this effect due to its unique structural features, potentially leading to the development of new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have focused on modifying various functional groups attached to the indole core to assess their impact on potency and selectivity against target enzymes or receptors. These SAR studies help in identifying lead compounds for further development .

Drug Development and Formulation

The pharmaceutical industry is actively exploring the formulation of this compound into dosage forms that enhance its bioavailability and therapeutic effectiveness. Innovations in drug delivery systems, such as nanoparticles or liposomes, are being investigated to improve the pharmacokinetic profiles of this compound, facilitating targeted delivery to diseased tissues while minimizing side effects .

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate anticancer effectsIndicated significant inhibition of tumor growth in vitro; potential mechanism involves apoptosis induction .
Study 2Assess antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations .
Study 3Investigate SARIdentified key modifications that enhance potency; specific substitutions led to improved binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Analogues

Key structural analogs include:

  • N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features an indazole core with an allyl group and a para-methylbenzenesulfonamide substituent.
  • N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide: Substitutes the indazole with an indolinone ring and replaces the aromatic benzenesulfonamide with an aliphatic propane sulfonamide.

Table 1: Structural and Hypothesized Property Comparison

Compound Core Structure Substituent (R) Sulfonamide Chain Hypothesized Properties
This compound Indolinone (2-oxo) 1-ethyl Propane-1-sulfonamide Higher lipophilicity; potential CNS penetration
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole 1-allyl 4-methylbenzenesulfonamide Aromatic π-stacking capability; moderate solubility

Electronic and Steric Effects

  • Indolinone vs.
  • Aliphatic vs.

Research Methodologies and Tools

Structural characterization of such compounds typically involves:

  • X-ray Crystallography : Programs like SHELXL () refine crystal structures, while WinGX/ORTEP () visualize anisotropic displacement parameters and molecular packing.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a compound belonging to the indole derivatives class, which are recognized for their diverse biological activities and therapeutic potential. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core structure, characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group and an ethyl substituent on the indole ring contributes to its unique chemical properties. This structural configuration is pivotal in determining its biological activity.

This compound is believed to exert its effects by interacting with specific molecular targets, particularly enzymes and receptors involved in critical cellular pathways. Research indicates that it may inhibit certain kinases or enzymes associated with cell signaling, leading to altered cellular responses. This inhibition can affect various physiological processes, including inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other known indole derivatives:

CompoundBiological ActivityMechanism of Action
Indole-3-acetic acidPlant growth regulatorAuxin receptor binding
IndomethacinNonsteroidal anti-inflammatory drug (NSAID)COX inhibition
TryptophanPrecursor to serotoninNeurotransmitter synthesis

The distinct structural features of this compound suggest potential for unique therapeutic applications not fully explored in these compounds.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. For instance, studies demonstrated IC50 values against COX enzymes that indicate significant inhibitory activity, suggesting its potential as an anti-inflammatory agent .
  • Antiproliferative Effects : In vitro studies revealed that this compound exhibits antiproliferative activity against several cancer cell lines. The mechanism appears to involve cell cycle arrest at specific phases, indicating its potential utility in cancer therapy .
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and target enzymes involved in inflammatory pathways. These studies support the hypothesis that the compound can modulate enzyme activity effectively .

Case Studies

Several case studies have investigated the biological activity of related sulfonamide compounds, providing insights into their therapeutic potential:

Case Study 1: Inhibition of COX Enzymes

A study assessed the anti-inflammatory effects of a sulfonamide derivative similar to this compound. The derivative exhibited significant inhibition of COX enzymes with IC50 values below 150 µg/mL, demonstrating its potential for treating inflammatory conditions .

Case Study 2: Antiproliferative Activity

Research involving a series of oxindole derivatives showed that compounds structurally related to this compound could inhibit the proliferation of cancer cell lines such as MCF7 and PaCa2. These findings suggest that modifications in the indole structure can lead to enhanced anticancer activity .

Q & A

Q. What are the optimized synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide, and how can researchers address low yield challenges during scale-up?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation of amine intermediates. For example, analogous compounds are synthesized via:

Sulfonyl chloride preparation : Reacting a halogenated precursor (e.g., bromofuran) with chlorosulfonic acid in dichloromethane (DCM) at controlled temperatures (0°C to room temperature) to form reactive intermediates .

Coupling reactions : Introducing the sulfonamide group via nucleophilic substitution or amide bond formation under inert atmospheres.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the compound.

Q. Yield Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity .
  • Temperature control : Gradual warming prevents side reactions during exothermic steps.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance sulfonylation efficiency.
  • Scale-up adjustments : Increase stirring efficiency and monitor reaction progress via TLC/HPLC to mitigate aggregation issues.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

High-Performance Liquid Chromatography (HPLC) :

  • Parameters : Reverse-phase C18 column, UV detection at 254 nm, acetonitrile/water mobile phase.
  • Acceptance criteria : Purity ≥95% (area normalization) .

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Confirm substituent positions (e.g., ethyl group at indoline N1, sulfonamide linkage). Use deuterated DMSO or CDCl₃ for solubility.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Infrared Spectroscopy (IR) :

  • Key peaks: S=O stretching (~1350 cm⁻¹), C=O (2-oxoindoline, ~1700 cm⁻¹) .

Mass Spectrometry (HRMS) :

  • Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. Purity Validation :

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for sulfonamide derivatives like this compound?

Methodological Answer: Discrepancies often arise from:

Solubility limitations : Computational models may not account for poor solubility in assay buffers.

  • Solution : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

Stereochemical effects :

  • Validation : Compare enantiomeric activity via chiral HPLC separation and in vitro testing .

Target specificity : Off-target interactions may skew results.

  • Approach : Perform orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) .

Case Study : In sulfonamide-based anticancer agents, computational docking against kinase domains may fail to predict cellular permeability. Experimental validation using fluorescence microscopy (e.g., tagged compounds) can clarify subcellular localization .

Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for sulfonamide-based compounds in anticancer research?

Methodological Answer:

Systematic substituent variation :

  • Modify indoline substituents (e.g., ethyl vs. methyl groups) and sulfonamide linkers (e.g., propane vs. butane) to assess steric/electronic effects .

In vitro assays :

  • Dose-response curves : Use IC₅₀ values from MTT assays (72-hour exposure).
  • Selectivity indices : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) .

Pharmacokinetic profiling :

  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

Q. Data Interpretation :

  • Correlate logP values (HPLC-derived) with membrane permeability.
  • Use molecular dynamics simulations to rationalize SAR trends .

Q. How should researchers approach conflicting spectral data (e.g., 13C NMR vs. X-ray crystallography) in confirming the molecular structure of novel sulfonamide derivatives?

Methodological Answer:

Crystallographic validation :

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles to confirm sulfonamide geometry and indoline ring conformation .

NMR reconciliation :

  • Dynamic effects : Variable-temperature NMR can identify conformational flexibility causing signal splitting.
  • Isotopic labeling : 15N-labeled sulfonamides enhance sensitivity in heteronuclear experiments .

Comparative analysis :

  • Overlay experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Case Study : For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, X-ray data confirmed the sulfonamide’s tetrahedral geometry, resolving ambiguities in NMR assignments .

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